molecular formula C14H21I B3132514 1,3-Di-tert-butyl-5-iodobenzene CAS No. 37055-53-1

1,3-Di-tert-butyl-5-iodobenzene

Cat. No.: B3132514
CAS No.: 37055-53-1
M. Wt: 316.22 g/mol
InChI Key: WHNJNYKUXPHIOO-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-5-iodobenzene is an organic compound with the molecular formula C14H21I. It is a derivative of benzene, where two tert-butyl groups and one iodine atom are substituted at the 1, 3, and 5 positions, respectively. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-tert-butyl-5-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,3-di-tert-butylbenzene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position .

Another method involves the use of trifluoroacetic acid as a solvent. In this method, 1,3-di-tert-butylbenzene is reacted with iodine in the presence of trifluoroacetic acid at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process also includes steps for purification and quality control to meet the required standards for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-di-tert-butyl-5-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the iodine atom participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di-tert-butyl-5-iodobenzene is unique due to the presence of the iodine atom, which makes it highly reactive in various chemical reactions. This reactivity allows for selective functionalization and the formation of complex molecules, making it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

1,3-ditert-butyl-5-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNJNYKUXPHIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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